molecular formula C13H12N2O2 B6367483 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% CAS No. 1261889-04-6

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%

Cat. No. B6367483
CAS RN: 1261889-04-6
M. Wt: 228.25 g/mol
InChI Key: MCOJVOYJUCXCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, also known as 2H-5-NMP, is a derivative of pyridine that has been used in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects that can be used in laboratory experiments.

Scientific Research Applications

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as anti-tumor agents, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of various pharmaceuticals, such as anti-depressants, anti-anxiety drugs, and anti-convulsants. In addition, it has been used in the synthesis of various dyes, pigments, and other colorants.

Mechanism of Action

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% acts as an inhibitor of enzymes involved in the biosynthesis of various proteins, such as those involved in the synthesis of fatty acids and cholesterol. It also acts as an inhibitor of enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been found to have an effect on the expression of various genes involved in the regulation of the cell cycle and apoptosis.
Biochemical and Physiological Effects
2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the growth of various bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, it has been found to have an effect on the expression of various genes involved in the regulation of the cell cycle and apoptosis.

Advantages and Limitations for Lab Experiments

The use of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. In addition, it can be difficult to control the concentration of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% in a solution, making it difficult to obtain consistent results.

Future Directions

The use of 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% in scientific research is likely to continue to grow in the future. It could be used in the development of new drugs and therapies for the treatment of cancer, bacterial and fungal infections, and other diseases. In addition, it could be used in the development of new dyes and pigments for use in the textile, food, and cosmetic industries. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95% can be synthesized from several different starting materials. The most common method is to use 2-methoxy-5-chloropyridine as the starting material. This is reacted with an amine such as dimethylamine in the presence of an acid catalyst to form 2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%. Other methods include the reaction of 2-chloro-5-methoxypyridine with dimethylamine in the presence of an acid catalyst, or the reaction of 2-chloro-5-methoxypyridine with a primary amine such as N-methyl-2-pyrrolidone in the presence of a base catalyst.

properties

IUPAC Name

N-methyl-3-(6-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-14-13(17)10-4-2-3-9(7-10)11-5-6-12(16)15-8-11/h2-8H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOJVOYJUCXCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682916
Record name N-Methyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-04-6
Record name N-Methyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.